Dermaseptin

Descripción

Structure

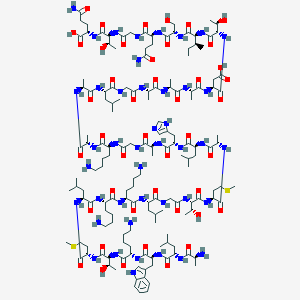

2D Structure

Propiedades

IUPAC Name |

(2S)-5-amino-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239)/t77-,78-,79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,89+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHLIDBAPTWLGU-CTKMSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C152H257N43O44S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3455.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136212-91-4 | |

| Record name | Dermaseptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136212914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling the Dermaseptin Peptide Family: A Deep Dive into their Discovery, Origins, and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates an urgent search for novel therapeutic agents. Nature, a master of chemical innovation, offers a vast repository of potential solutions. Among the most promising are the Dermaseptins, a family of antimicrobial peptides (AMPs) originating from the skin secretions of Phyllomedusine tree frogs. This technical guide provides an in-depth exploration of the discovery, origin, biological activities, and underlying mechanisms of the Dermaseptin peptide family, tailored for researchers, scientists, and professionals in drug development.

Discovery and Origin: From Shamanic Rituals to Scientific Breakthroughs

The story of Dermaseptins is intertwined with both traditional knowledge and modern scientific inquiry. The first member of this family, this compound S1, was isolated in 1991 from the skin secretions of the South American frog, Phyllomedusa sauvagii.[1][2] This discovery marked a significant milestone, revealing a novel class of vertebrate peptides with potent, broad-spectrum antimicrobial properties.[3][4]

The ethnopharmacological context of these peptides is particularly fascinating. For centuries, indigenous tribes in the Amazon have used the skin secretions of the giant leaf frog, Phyllomedusa bicolor, in a traditional ritual known as "Kambo" or "Sapo."[1] This practice, believed to cleanse the body and spirit, unknowingly harnessed the potent biological effects of the this compound peptides present in the secretion.[1] This traditional use underscores the long-standing human interaction with these bioactive compounds and provided an early clue to their powerful physiological effects.

Dermaseptins are predominantly found in the granular glands of frogs belonging to the Hylidae family, specifically the Phyllomedusinae subfamily, which includes genera such as Phyllomedusa, Agalychnis, and Pachymedusa.[1][3][4][5][6][7] These peptides are a crucial component of the frog's innate immune system, providing a chemical shield against a wide range of pathogens in their humid, microbe-rich environments.[8]

Molecular Architecture and Diversity

The this compound family is characterized by a remarkable degree of sequence diversity, yet they share common structural features that are fundamental to their function.[3] They are typically small, cationic peptides, ranging from 27 to 34 amino acids in length.[3][9] A key characteristic is the presence of multiple lysine residues, which impart a net positive charge, facilitating their interaction with negatively charged microbial membranes.[3]

While unstructured in aqueous solutions, Dermaseptins adopt a distinct amphipathic α-helical conformation upon contact with biological membranes.[9][10] This structure segregates the hydrophobic and hydrophilic amino acid residues into separate faces of the helix, a critical feature for membrane disruption.

The genetic blueprint of Dermaseptins reveals a conserved gene structure.[11][12][13][14] The precursor proteins, or prepro-dermaseptins, are encoded by genes that typically consist of exons encoding a signal peptide, an acidic pro-region, and the mature peptide sequence.[11][13][14] This genetic organization, particularly the conserved "secretory cassette" exon, suggests an evolutionary mechanism for generating a diverse arsenal of antimicrobial peptides.[13][14]

Quantitative Analysis of Biological Activity

The therapeutic potential of Dermaseptins lies in their potent and broad-spectrum antimicrobial activity. The following tables summarize key quantitative data for representative members of the this compound family, providing a comparative overview of their efficacy.

Table 1: Antimicrobial Activity of Selected this compound Peptides (Minimum Inhibitory Concentration - MIC in µM)

| Peptide | Originating Species | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |

| DRS-CA-1 | Phyllomedusa camba | 4-8 | 4-8 | 4-8 | 4-8 | [15] |

| DRS-DU-1 | Callimedusa duellmani | 4-8 | 4-8 | 4-8 | 4-8 | [15] |

| This compound-PD-1 | Pachymedusa dacnicolor | >128 | 16 | >128 | 128 | [6] |

| This compound-PD-2 | Pachymedusa dacnicolor | 16 | 8 | 16 | 8 | [6] |

| This compound Drg3 | Phyllomedusa bicolor | 6.25-100 | 6.25-100 | 6.25-100 | 6.25-100 | [12] |

Table 2: Hemolytic and Cytotoxic Activity of Selected this compound Peptides

| Peptide | HC50 (µM) (Horse Red Blood Cells) | Cell Line | IC50 (µM) | Reference |

| DRS-DU-1 | >100 | NCI-H157 (Lung Cancer) | 5.8 | [15] |

| This compound-PD-1 | Not Specified | PC-3 (Prostate Cancer) | 10 | [6] |

| This compound-PD-2 | Not Specified | BxPC-3 (Pancreatic Cancer) | 10 | [6] |

| This compound-PT9 | >100 | H157 (Lung Cancer) | 10.5 | [16] |

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section details the methodologies for key experiments cited in the study of this compound peptides.

Peptide Isolation and Purification

A common workflow for isolating this compound peptides from frog skin secretions involves the following steps:

Caption: Workflow for the isolation and purification of this compound peptides.

-

Skin Secretion Collection: Secretions are obtained from the dorsal skin of the frogs, often through mild electrical stimulation or gentle manual massage. The collected secretion is then washed from the skin with deionized water.

-

Lyophilization: The aqueous secretion is snap-frozen and lyophilized (freeze-dried) to obtain a stable powder.

-

Extraction: The lyophilized powder is acidified, typically with trifluoroacetic acid (TFA), to solubilize the peptides and precipitate larger proteins.

-

Centrifugation: The acidified extract is centrifuged to pellet insoluble material, and the supernatant containing the peptides is collected.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The clarified supernatant is subjected to RP-HPLC on a C8 or C18 column. Peptides are separated based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like TFA.

-

Mass Spectrometry and Sequencing: The fractions collected from RP-HPLC are analyzed by mass spectrometry (e.g., ESI-MS/MS) to determine the molecular masses of the peptides. The primary amino acid sequence is then determined using tandem mass spectrometry (MS/MS) fragmentation and/or Edman degradation.[1][16]

Molecular Cloning of this compound Precursors

Identifying the full precursor sequence of a this compound peptide is achieved through molecular cloning techniques:

Caption: Workflow for the molecular cloning of this compound precursors.

-

mRNA Isolation: Messenger RNA (mRNA) is isolated from the skin secretions or skin tissue of the frog.

-

cDNA Synthesis: A complementary DNA (cDNA) library is synthesized from the isolated mRNA using reverse transcriptase. An oligo(dT) primer is typically used to prime the synthesis from the poly(A) tail of the mRNA.

-

3' and 5' Rapid Amplification of cDNA Ends (RACE): To obtain the full-length cDNA sequence, 3' and 5' RACE-PCR is performed. For 3' RACE, a forward primer designed from a known region of the mature peptide sequence is used in conjunction with an oligo(dT)-adapter primer. For 5' RACE, a reverse primer is used with an adapter primer ligated to the 5' end of the cDNA.

-

Cloning and Sequencing: The amplified PCR products are ligated into a cloning vector (e.g., pGEM-T Easy Vector) and transformed into a suitable E. coli host. Plasmids from positive clones are then sequenced to determine the full cDNA sequence of the this compound precursor.[2][7][15]

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Peptide Preparation: The synthetic or purified peptide is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: The target microorganism (bacteria or fungi) is grown to a specific optical density, and a standardized inoculum is prepared.

-

Incubation: The standardized microbial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for bacteria).

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[6][15]

Mechanism of Action: Disrupting the Microbial Barrier

The primary mode of action for most Dermaseptins is the perturbation and disruption of microbial cell membranes.[1][8] This process is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Caption: Proposed mechanisms of action for this compound peptides.

Upon binding, the peptides undergo a conformational change to an amphipathic α-helix and accumulate on the membrane surface in a "carpet-like" manner.[16] Once a threshold concentration is reached, the peptides insert into the lipid bilayer, leading to membrane permeabilization through various proposed models, including the formation of toroidal pores or barrel-stave channels. This disruption of the membrane integrity leads to the leakage of essential ions and metabolites, ultimately resulting in cell death.[10] Some Dermaseptins may also translocate across the membrane to interact with intracellular targets, although membrane disruption is considered the primary killing mechanism.[1]

Future Directions and Therapeutic Potential

The this compound peptide family represents a rich and diverse source of potential therapeutic leads. Their broad-spectrum antimicrobial activity, coupled with a mechanism of action that is less prone to the development of resistance compared to conventional antibiotics, makes them highly attractive for further development.[2][7] Furthermore, the demonstrated anticancer and spermicidal activities of some Dermaseptins open up additional avenues for therapeutic applications.[5][6][15][17]

Future research will likely focus on:

-

Analogue Design: Synthesizing and evaluating analogues of natural Dermaseptins to enhance their potency, selectivity, and stability while minimizing toxicity.[5][9]

-

Delivery Systems: Developing novel drug delivery systems to improve the bioavailability and targeted delivery of this compound-based therapeutics.[3]

-

Clinical Trials: Advancing the most promising candidates through preclinical and clinical trials to evaluate their safety and efficacy in humans.

References

- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. kambonomad.com [kambonomad.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pure.qub.ac.uk [pure.qub.ac.uk]

- 8. genscript.com [genscript.com]

- 9. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound S9, an alpha-helical antimicrobial peptide with a hydrophobic core and cationic termini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure of genes for dermaseptins B, antimicrobial peptides from frog skin. Exon 1-encoded prepropeptide is conserved in genes for peptides of highly different structures and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, antimicrobial activity and gene structure of a novel member of the this compound B family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure, synthesis, and molecular cloning of dermaseptins B, a family of skin peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of two skin-derived dermaseptins and design of a TAT-fusion analogue with broad-spectrum antimicrobial activity and low cytotoxicity on healthy cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Novel this compound Isolated from the Skin Secretion of Phyllomedusa tarsius and Its Cationicity-Enhanced Analogue Exhibiting Effective Antimicrobial and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dermaseptins and Magainins: Antimicrobial Peptides from Frogs' Skin—New Sources for a Promising Spermicides Microbicides—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

The α-Helical Architecture of Dermaseptins: A Technical Guide to Structure, Significance, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermaseptins represent a versatile family of cationic antimicrobial peptides (AMPs) isolated from the skin secretions of Phyllomedusa frogs.[1][2][3] A defining characteristic of these peptides is their propensity to adopt an amphipathic α-helical conformation, particularly upon interaction with biological membranes.[1][3][4] This structural motif is intrinsically linked to their broad spectrum of biological activities, which include potent antimicrobial, antifungal, antiprotozoan, and antitumor effects.[1][2][5] This technical guide provides an in-depth exploration of the a-helical structure of Dermaseptins, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing their mechanism of action and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

The Significance of the α-Helical Structure

The biological function of Dermaseptins is critically dependent on their secondary structure. In aqueous solutions, these peptides are often unstructured or in a random coil conformation.[1][4][6] However, in the presence of a membrane-mimetic environment, such as lipid bilayers or certain solvents like trifluoroethanol (TFE), they undergo a conformational transition to form a well-defined amphipathic α-helix.[1][4][6][7]

This amphipathic nature, with a segregation of hydrophobic and cationic residues on opposite faces of the helix, is the cornerstone of their mechanism of action.[7] The positively charged face facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as phospholipids and glycosaminoglycans.[1][8] Following this initial binding, the hydrophobic face inserts into the lipid bilayer, leading to membrane permeabilization and disruption.[1][7] This process can occur through various models, including the "barrel-stave" or "carpet" mechanism, ultimately resulting in cell lysis and death.[9] The α-helical structure is therefore not merely a structural feature but a functional prerequisite for the potent cytolytic activity of Dermaseptins.

Quantitative Analysis of Dermaseptin Activity

The therapeutic potential of Dermaseptins and their analogues is evaluated through various quantitative assays that measure their efficacy and selectivity. The following tables summarize key performance indicators for several this compound peptides against a range of microbial and cancer cell targets, as well as their toxicity towards mammalian cells.

Table 1: Antimicrobial Activity of this compound Derivatives

| Peptide | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |

| K4K20-S4 | E. coli | 1-4 | - | [10] |

| K4K20-S4 | P. aeruginosa | 1-4 | - | [10] |

| K4K20-S4 | S. aureus | 1-4 | - | [10] |

| This compound-AC | S. aureus (MRSA) | - | 2-8 | [11] |

| This compound-AC | E. coli | - | 2-8 | [11] |

| This compound-AC | P. aeruginosa | - | 2-8 | [11] |

| This compound-PH | E. coli | - | 16 | [12] |

| This compound-PH | S. aureus | - | 32 | [12] |

| This compound-PH | C. albicans | - | 16 | [12] |

| DRS-B2 + Alg NPs | E. coli 184 | 2.5 | - | [13] |

| DRS-B2 + Alg NPs | E. coli ATCC8739 | 1.25 | - | [13] |

| K4S4(1-16) | A. baumannii (MDR) | 6.25 | - | [14] |

| K4K20S4 | A. baumannii (MDR) | 3.125 | - | [14] |

| K3K4B2 | A. baumannii (MDR) | 6.25 | - | [14] |

MIC: Minimum Inhibitory Concentration. This value represents the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 2: Cytotoxicity of this compound Derivatives

| Peptide | Cell Line / Target | Activity Metric | Value (µM) | Reference |

| This compound-PH | MCF-7 (Breast Cancer) | IC50 | 0.69 | [1] |

| This compound-PH | H157 (Lung Carcinoma) | IC50 | 2.01 | [1] |

| This compound-PH | U251MG (Glioblastoma) | IC50 | 2.36 | [1] |

| This compound-AC | Horse Erythrocytes | HC50 | 76.55 | [11] |

| K4K20-S4 | Human Red Blood Cells | - | >30-fold more lytic to trophozoites | [15] |

| S4 Derivatives | HEp-2 cells | CC50 | >61.25 µg/mL | [9] |

IC50: Half-maximal Inhibitory Concentration. This value indicates the concentration of a drug that is required for 50% inhibition in vitro. HC50: 50% Hemolytic Concentration. This is the concentration of the peptide that causes 50% lysis of red blood cells. CC50: 50% Cytotoxic Concentration. This is the concentration of a substance that is toxic to 50% of cells.

Experimental Protocols

The characterization of Dermaseptins involves a suite of biophysical and microbiological techniques. Below are detailed methodologies for key experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content (specifically α-helicity) of this compound peptides in different solvent environments.

Methodology:

-

Sample Preparation: this compound peptides are dissolved in an appropriate buffer (e.g., deionized water, phosphate buffer) to a final concentration of approximately 100 µg/mL.[16] To mimic a membrane environment and induce helicity, spectra are also recorded in the presence of helix-inducing solvents like trifluoroethanol (TFE) at varying concentrations (e.g., 50% TFE).[4][16]

-

Instrumentation: CD measurements are performed using a spectropolarimeter (e.g., Jasco J-810).[16]

-

Data Acquisition: Spectra are typically recorded from 190 to 260 nm at room temperature using a 1.0 mm path-length quartz cuvette.[17] Multiple scans (e.g., three) are averaged for each sample to improve the signal-to-noise ratio.[17]

-

Data Analysis: The resulting CD spectra are analyzed for characteristic α-helical signals, which include two negative bands at approximately 208 and 222 nm and a positive band around 192 nm.[18] The percentage of α-helical content can be estimated using deconvolution software such as CDNN.[17]

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a this compound peptide required to inhibit the growth of a specific microorganism.

Methodology:

-

Bacterial Culture: The target bacterial strain is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.[13] The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).[10]

-

Peptide Dilution: The this compound peptide is serially diluted (typically two-fold) in the broth medium in a 96-well microtiter plate.[10]

-

Inoculation and Incubation: A standardized volume of the bacterial suspension is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for a defined period (e.g., 18-24 hours).[10][13]

-

MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[10] This can be assessed visually or by measuring the optical density at 620 nm.[10]

Hemolysis Assay

Objective: To assess the cytotoxicity of this compound peptides against mammalian red blood cells (RBCs).

Methodology:

-

RBC Preparation: Fresh red blood cells (e.g., human or horse) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components.[19] The washed RBCs are then resuspended in PBS to a final concentration (e.g., 2% v/v).[20]

-

Incubation: Aliquots of the RBC suspension are incubated with various concentrations of the this compound peptide in a 96-well plate for a specified time (e.g., 1 hour) at 37°C.[20]

-

Controls: A negative control (RBCs in PBS only) and a positive control (RBCs treated with a lytic agent like 0.1% Triton X-100 for 100% hemolysis) are included.[21]

-

Measurement of Hemolysis: After incubation, the plates are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant, which is proportional to the extent of hemolysis, is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 570 nm).[20]

-

Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC50 value is then determined from the dose-response curve.

Visualizing this compound's Mechanism and Signaling

Graphviz diagrams are provided below to illustrate the proposed mechanism of action of this compound and a known signaling pathway it can modulate.

Caption: Proposed mechanism of action for this compound leading to microbial cell lysis.

Caption: Signaling cascade initiated by this compound S1 in polymorphonuclear leukocytes.[22]

Conclusion and Future Directions

The α-helical structure of Dermaseptins is a key determinant of their potent and broad-spectrum biological activities. This guide has provided a consolidated overview of the quantitative aspects of their function, detailed experimental protocols for their characterization, and visualized their mechanism of action. The ability of Dermaseptins to selectively target microbial and cancerous cells with limited toxicity to mammalian cells makes them highly attractive candidates for further therapeutic development. Future research should focus on elucidating the precise molecular interactions with target membranes, exploring synergistic combinations with existing drugs, and optimizing their stability and delivery for clinical applications. The modular nature of these peptides also presents significant opportunities for rational design and engineering of novel analogues with enhanced potency and selectivity.

References

- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure, synthesis, and activity of this compound b, a novel vertebrate defensive peptide from frog skin: relationship with adenoregulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Helical structure of this compound B2 in a membrane-mimetic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antimalarial Activities of this compound S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.3. Circular Dichroism (CD) Spectroscopy [bio-protocol.org]

- 17. arxiv.org [arxiv.org]

- 18. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Symmetrical Modification of Minimized Dermaseptins to Extend the Spectrum of Antimicrobials with Endotoxin Neutralization Potency [mdpi.com]

- 22. This compound, a peptide antibiotic, stimulates microbicidal activities of polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Dermaseptin's Assault on Bacterial Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermaseptins are a family of cationic antimicrobial peptides (AMPs) originally isolated from the skin secretions of Phyllomedusa frogs.[1][2] These peptides represent a promising class of therapeutic agents due to their broad-spectrum activity against a wide range of bacteria, fungi, and protozoa, including multidrug-resistant strains.[3][4] Their primary mechanism of action involves the rapid disruption of microbial cell membranes, a physical process that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.[5][6] This technical guide provides an in-depth exploration of the molecular mechanisms by which Dermaseptins interact with and compromise the integrity of bacterial membranes, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action: A Multi-Step Assault

The antimicrobial action of Dermaseptin is a rapid, multi-stage process that culminates in the loss of bacterial membrane integrity and subsequent cell death. This process can be broadly categorized into three key phases: electrostatic attraction and binding, membrane insertion and destabilization, and finally, pore formation and membrane disruption.

Initially, the cationic nature of this compound peptides facilitates a strong electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7][8] This initial binding is a critical step that concentrates the peptides at the bacterial surface.

Upon binding, Dermaseptins undergo a conformational change, typically from a random coil in aqueous solution to a more structured α-helical conformation at the membrane interface.[9][10] This amphipathic α-helix orients parallel to the membrane surface, allowing its hydrophobic residues to interact with the lipid acyl chains and its hydrophilic, cationic residues to remain associated with the polar head groups.[3] This interaction disrupts the normal lipid packing and destabilizes the membrane.

The final stage involves the formation of transmembrane pores or channels, leading to the leakage of intracellular contents and ultimately, cell lysis. Several models have been proposed to describe this process, with the "barrel-stave," "toroidal pore," and "carpet" models being the most prominent.[5][11][12][13][14] The specific mechanism employed can depend on the this compound variant, its concentration, and the lipid composition of the target membrane.

dot

References

- 1. Biophysical Investigation of the Membrane-Disrupting Mechanism of the Antimicrobial and Amyloid-Like Peptide this compound S9 | PLOS One [journals.plos.org]

- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Barrel-stave model or toroidal model? A case study on melittin pores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Membrane-Active Antibiotics Affect Domains in Bacterial Membranes as the First Step of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Detecting the Mechanism of Action of Antimicrobial Peptides by Using Microscopic Detection Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound S9, an alpha-helical antimicrobial peptide with a hydrophobic core and cationic termini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Conserved Motifs in Dermaseptin Sequences

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the conserved sequence motifs and structural features of the Dermaseptin family of antimicrobial peptides (AMPs). Dermaseptins, isolated from the skin secretions of Hylid frogs, represent a promising class of molecules for the development of novel therapeutics due to their broad-spectrum activity against bacteria, fungi, protozoa, and viruses, as well as their anti-tumor properties.[1][2] Understanding the conserved elements within their sequences is critical for elucidating their mechanism of action and for the rational design of synthetic analogues with enhanced efficacy and selectivity.

The this compound Precursor: A Conserved Architectural Blueprint

Dermaseptins are synthesized as larger precursor proteins (prepro-dermaseptins) that share a highly conserved architecture.[3] The analysis of cDNAs encoding these precursors reveals a common modular design, suggesting an evolutionary pathway involving the dissemination of a conserved "secretory cassette" exon.[3][4] This precursor structure is fundamental to the proper folding, processing, and secretion of the mature, active peptide.

The prepropeptide is organized into several distinct domains:

-

N-Terminal Signal Peptide: A highly conserved, hydrophobic sequence of approximately 22 residues that directs the precursor protein into the secretory pathway.[3][4][5]

-

Acidic Spacer Region: A spacer domain rich in glutamic and aspartic acid residues follows the signal peptide.[5][6]

-

Endoproteolytic Cleavage Site: A canonical Lys-Arg (K-R) processing signal separates the acidic spacer from the mature peptide sequence, allowing for its release by cellular proteases.[3][5]

-

Mature Peptide Progenitor: This C-terminal domain contains the sequence of the final, biologically active this compound peptide.[5][6]

-

Amidation Signal: In many cases, the progenitor sequence is followed by an amino acid residue (often Glycine) that serves as a donor for C-terminal amidation, a common post-translational modification in AMPs.[5]

Caption: Logical structure of a typical this compound prepropeptide.

Conserved Motifs and Features of Mature this compound Peptides

Mature this compound peptides are typically 27 to 34 amino acids in length and, while exhibiting sequence variability, share several defining characteristics that are crucial for their biological function.[6][7]

-

Cationic Nature: Dermaseptins are polycationic due to the presence of multiple, irregularly spaced Lysine (Lys) residues.[3][7][8] This net positive charge is fundamental for the initial electrostatic attraction to negatively charged microbial membranes.

-

Amphipathic α-Helix: In the hydrophobic environment of a cell membrane, Dermaseptins adopt an amphipathic α-helical conformation.[1][9] This structure segregates hydrophobic and cationic residues onto opposite faces of the helix, facilitating membrane interaction and disruption.[1]

-

N-Terminal Tryptophan: A highly conserved Tryptophan (Trp) residue is typically found at the third position from the N-terminus.[1][8][10] This residue is thought to play a role in anchoring the peptide to the membrane interface.

-

Central Hinge/Motif: Some Dermaseptins possess a central Glycine (Gly) residue that can act as a flexible hinge, potentially influencing the peptide's structural dynamics and interaction with curved membrane surfaces.[11] Additionally, a central AGKAAL motif has been noted in some members of the family.[8]

Quantitative Analysis of this compound Conservation and Activity

The degree of sequence conservation varies among this compound family members, even those from the same species. This diversity likely contributes to the broad spectrum of activity observed. However, high sequence identity can be found between peptides from different frog species, highlighting the preservation of functionally important sequences.

Table 1: Sequence Identity of Selected this compound Peptides

| Peptide 1 | Peptide 2 | Origin Species | Sequence Identity (%) | Reference |

|---|---|---|---|---|

| DRS-B1 | DRS-S1 | P. bicolor / P. sauvagii | 81% | [1] |

| DRS-B2 | DRS-D | P. bicolor / Phyllomedusa sp. | 84.8% | [1] |

| This compound-SS1 | This compound-PS3 | P. tarsius / P. sauvagii | 96% | [11] |

| this compound-SS1 | this compound-B6 | P. tarsius / P. bicolor | 91% |[11] |

The functional consequence of these motifs is reflected in the peptides' potent antimicrobial activity, often measured as the Minimal Inhibitory Concentration (MIC).

Table 2: Summary of Minimal Inhibitory Concentration (MIC) for Selected Dermaseptins

| This compound | Target Organism | Type | MIC Range (µM) | Reference |

|---|---|---|---|---|

| DRS-B1 / B2 | Aspergillus fumigatus | Fungus | 3.1 - 30 | [1] |

| DRS-S1 | Candida albicans (biofilm) | Fungus | 100 | [1] |

| This compound S4 Analogs | Plasmodium falciparum | Protozoa | IC₅₀ in µM range | [12] |

| this compound S4 Analogs | Gram-negative bacteria | Bacteria | Orders of magnitude more potent than native S4 |[13] |

Mechanisms of Action: From Membrane Disruption to Host-Cell Signaling

The primary antimicrobial mechanism for Dermaseptins involves direct interaction with and disruption of the cell membrane.[1][14] This process is generally understood to occur via one of two models:

-

Carpet Model: Peptides accumulate on the membrane surface in a "carpet-like" manner until a threshold concentration is reached, leading to membrane destabilization and permeabilization.[1][14]

-

Toroidal Pore Model: Following binding, the peptides insert into the membrane bilayer, inducing the formation of pores where the peptides and phospholipid headgroups line the channel.[1]

Beyond direct microbial killing, some Dermaseptins can modulate host immune responses. This compound S1, for instance, stimulates microbicidal activities in human polymorphonuclear leukocytes (PMNs).[15] This occurs through a signaling cascade initiated at the PMN plasma membrane.

Caption: this compound S1-induced signaling pathway in PMNs.[15]

Experimental Protocols

The identification and characterization of conserved motifs in Dermaseptins involve a combination of bioinformatic, biochemical, and functional assays.

Protocol 1: Bioinformatic and Experimental Workflow for Motif Discovery

This protocol outlines a general workflow for identifying a novel this compound from frog skin secretion and characterizing its conserved motifs.

Caption: Workflow for this compound motif identification and validation.

1. Peptide and Gene Discovery

-

Peptide Purification: The first this compound was isolated by purifying frog skin extracts using Reverse-Phase High-Pressure Liquid Chromatography (RP-HPLC).[1]

-

cDNA Library Construction: A more modern approach involves constructing a cDNA library from the frog's skin poly(A+) RNA.[6][11] This library serves as the source for identifying the genes encoding the peptides.

2. Sequence Identification and Analysis

-

Peptide Sequencing: The amino acid sequence of a purified peptide is determined using methods like Edman degradation.[1]

-

DNA Sequencing: Clones from the cDNA library are sequenced. The open reading frame (ORF) is identified and translated into the full prepropeptide amino acid sequence.[11][16]

-

Homology Searching: The deduced amino acid sequence is analyzed using tools like NCBI-BLAST to find similarities with known Dermaseptins and other proteins.[11]

-

Multiple Sequence Alignment: The novel sequence is aligned with other known this compound sequences using programs like Clustal-Omega to visually identify conserved residues and motifs.[11]

3. Structural and Functional Characterization

-

Peptide Synthesis: The mature peptide is chemically synthesized, typically using solid-phase synthesis methods, for functional testing.[17]

-

Secondary Structure Analysis: The peptide's conformation in different environments (e.g., aqueous buffer vs. membrane-mimicking solvents) is determined using Circular Dichroism (CD) spectroscopy to confirm its propensity to form an α-helix.[11]

-

Antimicrobial Susceptibility Testing: The Minimal Inhibitory Concentration (MIC) of the synthetic peptide is determined against a panel of microorganisms (bacteria, fungi) using broth microdilution assays to quantify its antimicrobial potency.[1]

-

Mechanism of Action Studies:

-

Membrane Permeabilization Assay: To confirm that the peptide disrupts the cell membrane, a fluorescence-based assay is used. This involves incubating target cells (e.g., bacteria or cancer cells) with the peptide in the presence of a dye like SYTOX Green, which only fluoresces upon binding to intracellular nucleic acids after the membrane has been compromised.[14]

-

LPS Binding Assay: To assess interaction with the outer membrane of Gram-negative bacteria, a competitive displacement assay can be used where the peptide's ability to displace a fluorescent probe from Lipopolysaccharide (LPS) is measured.[11]

-

4. Experimental Validation of Motifs

-

Site-Directed Mutagenesis: The functional importance of a putative conserved motif is confirmed experimentally. This involves synthesizing analogues of the peptide where key residues within the motif are substituted or deleted (e.g., replacing the conserved Trp³ with an Alanine). The antimicrobial and hemolytic activity of these analogues is then compared to the wild-type peptide to determine the contribution of the specific residue or motif to its function.[13][18]

References

- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure of genes for dermaseptins B, antimicrobial peptides from frog skin. Exon 1-encoded prepropeptide is conserved in genes for peptides of highly different structures and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Precursors of vertebrate peptide antibiotics this compound b and adenoregulin have extensive sequence identities with precursors of opioid peptides dermorphin, dermenkephalin, and deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the Antibacterial Activity of New this compound Derivatives against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antimalarial Activities of this compound S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. This compound, a peptide antibiotic, stimulates microbicidal activities of polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Novel Antimicrobial Peptide, this compound-SS1, with Anti-Proliferative Activity, Isolated from the Skin Secretion of Phyllomedusa tarsius - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Protein Motif Analysis | MtoZ Biolabs [mtoz-biolabs.com]

Unveiling Nature's Arsenal: A Technical Guide to the Amphibian Sources of Dermaseptin Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermaseptins are a superfamily of cationic antimicrobial peptides (AMPs) that represent a significant component of the innate immune system of many amphibians.[1] First isolated from the skin of Phyllomedusine frogs, these peptides have garnered considerable interest within the scientific and pharmaceutical communities due to their broad-spectrum antimicrobial activity against a range of pathogens, including bacteria, fungi, protozoa, and viruses, as well as their potential as anticancer agents.[2][3][4] This technical guide provides an in-depth overview of the primary natural sources of Dermaseptin peptides, detailed experimental protocols for their isolation and characterization, and an exploration of their mechanism of action.

Primary Natural Sources of this compound Peptides

The richest natural sources of this compound peptides are found within the skin secretions of frogs belonging to the Hylidae family, particularly the subfamily Phyllomedusinae .[1][2] Frogs of the genus Phyllomedusa and related genera are prolific producers of a diverse array of these peptides.

| Amphibian Species | Peptide(s) Identified | Key Findings & References |

| Phyllomedusa sauvagii | This compound S1, S3, S4, S5, this compound-PS3 | The first this compound (DRS-S1) was identified from this species.[2] DRS-S3 exhibits antifungal activity by inducing apoptosis.[2] this compound S4 and its derivatives show potent activity against marine pathogenic bacteria.[5][6][7][8][9] this compound-PS3 has demonstrated antimicrobial and antiproliferative activity against lung cancer cell lines.[10][11] |

| Phyllomedusa bicolor | This compound B, B1, B2, B3, B4, B5, B6, Dermatoxin | A rich source of the this compound B series.[12] this compound B2 and B3 exhibit potent anti-proliferative effects on prostate cancer cells.[4][13][14][15] Dermatoxin, a related peptide, has also been isolated from this species.[16][17] |

| Phyllomedusa tarsius | This compound-SS1 | A novel this compound with broad-spectrum activity against Gram-negative bacteria and significant antiproliferative activity against lung cancer cell lines.[10][11][18] |

| Pithecopus (Phyllomedusa) hypochondrialis | This compound-PH, t-DPH1 | This compound-PH is a shorter this compound peptide with broad-spectrum antimicrobial and anticancer activities.[19][20] t-DPH1, another peptide from this species, also shows extensive antimicrobial and antiproliferative activity.[6] |

| Agalychnis lemur | This compound L1 | Exhibits cytotoxic effects on hepatocarcinoma cells.[10] |

| Phyllomedusa nordestina | This compound and Phylloseptin peptides | A source of both this compound and Phylloseptin families of antimicrobial peptides.[1] |

| Pachymedusa dacnicolor | This compound-PD-1, PD-2 | These peptides exhibit antimicrobial activity and potential synergistic effects.[21] |

| Phyllomedusa camba | DRS-CA-1 | A highly-conserved this compound with potent activity against a range of bacteria and yeast.[4] |

| Callimedusa (Phyllomedusa) duellmani | DRS-DU-1 | Similar to DRS-CA-1, it shows high potency against various microbes and selective cytotoxicity to tumor cells.[4] |

Experimental Protocols

The isolation and characterization of this compound peptides from amphibian skin secretions involve a series of well-established biochemical techniques.

Collection of Skin Secretions

A common and humane method for collecting skin secretions is through mild electrical stimulation or the administration of norepinephrine.[22][23]

-

Norepinephrine-induced Secretion: A non-invasive method involves immersing the amphibian in a solution containing norepinephrine, which stimulates the release of granular gland contents.[22] Alternatively, a low-dose injection of norepinephrine can be administered.[22]

-

Mild Electrical Stimulation: Transcutaneous amphibian stimulation (TAS) involves applying a mild electrical current to the skin, causing the release of secretions from the granular glands.[23]

-

Handling-induced Secretion: For some species, gentle handling or a simulated predatory attack can induce the release of skin secretions.[24][25]

-

Swabbing: A non-invasive technique for sampling skin microbes that can also collect peptides involves swabbing the skin surface.[26]

The collected secretions are then typically acidified to inactivate proteases and lyophilized for storage and subsequent analysis.[1]

Peptide Purification and Characterization

A multi-step process is employed to purify and identify the this compound peptides from the crude skin secretion.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique used to separate the complex mixture of peptides in the crude secretion.[2][20][21] Peptides are separated based on their hydrophobicity, yielding purified fractions.

-

Mass Spectrometry (MALDI-TOF MS): Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry is used to determine the molecular weights of the peptides in the HPLC fractions with high accuracy.[10][21]

-

Amino Acid Sequencing: The primary structure of the purified peptides is determined using methods such as Edman degradation or tandem mass spectrometry (MS/MS).[2][21]

-

Molecular Cloning: A 'shotgun' cloning strategy using a cDNA library derived from the skin secretion can be employed to identify the precursor proteins of the this compound peptides.[10][18]

Antimicrobial and Cytotoxicity Assays

The biological activity of purified or synthetically replicated this compound peptides is assessed through various in vitro assays.

-

Minimal Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[2][4]

-

Hemolytic Assay: This assay is crucial for evaluating the cytotoxicity of the peptides against mammalian cells, typically using red blood cells.[10][18]

-

Anticancer Assays: The antiproliferative activity of Dermaseptins against cancer cell lines is often measured using assays that quantify cell viability, such as the MTT assay.[19][20]

Mechanism of Action and Signaling Pathways

Dermaseptins exert their antimicrobial effects primarily by disrupting the integrity of microbial cell membranes.[2][27] These cationic peptides are unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon contact with the negatively charged components of microbial membranes.[1][2]

Two primary models describe the interaction of α-helical AMPs like Dermaseptins with microbial membranes:

-

The Barrel-Stave Model: In this model, the peptides insert into the membrane, forming a transmembrane pore or channel. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled channel that leads to leakage of cellular contents and cell death.[2]

-

The Carpet Model: Here, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. This disrupts the membrane's curvature and integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner.[2]

Some Dermaseptins may also have intracellular targets, inhibiting essential cellular processes such as DNA and RNA synthesis after translocating across the cell membrane.[28]

Quantitative Data on Antimicrobial and Anticancer Activity

The following tables summarize the reported biological activities of selected this compound peptides.

Table 1: Minimum Inhibitory Concentrations (MIC) of Dermaseptins against Various Microorganisms

| Peptide | Microorganism | MIC (µM) | Reference |

| This compound S1 | Aspergillus fumigatus | 3.1 - 30 | [2] |

| This compound B1/B2 | Aspergillus fumigatus | 3.1 - 30 | [2] |

| DRS-CA-1 | Gram-positive & Gram-negative bacteria, yeast | 4 - 8 | [4] |

| DRS-DU-1 | Gram-positive & Gram-negative bacteria, yeast | 4 - 8 | [4] |

| This compound-PH | E. coli, S. aureus, C. albicans | 8 | [20] |

| This compound-PH | P. aeruginosa | 16 | [20] |

| This compound-PH | E. faecalis | 32 | [20] |

| K4K20-S4 | P. aeruginosa, E. coli, S. aureus | 1 - 4 µg/ml | [29] |

Table 2: Anticancer Activity (IC50) of Selected Dermaseptins

| Peptide | Cancer Cell Line | IC50 (µM) | Reference |

| This compound B2 | Human prostate adenocarcinoma (PC-3) | ~2-3 | [14] |

| This compound B3 | Human prostate adenocarcinoma (PC-3) | ~2-3 | [14] |

| This compound-PH | Human breast adenocarcinoma (MCF-7) | 0.69 | [20] |

| This compound-PH | Human lung carcinoma (H157) | 2.01 | [20] |

| This compound-PH | Human glioblastoma (U251MG) | 2.36 | [20] |

| This compound-PH | Human melanoma (MDA-MB-435S) | 9.94 | [20] |

| This compound-PH | Human prostate adenocarcinoma (PC-3) | 11.8 | [20] |

Conclusion

The skin secretions of Phyllomedusine frogs are a proven and rich reservoir of this compound peptides. These natural compounds exhibit potent and broad-spectrum antimicrobial and anticancer activities, making them promising candidates for the development of novel therapeutics. The established protocols for their collection, purification, and characterization, coupled with a growing understanding of their mechanism of action, provide a solid foundation for further research and development in this exciting field. Continued exploration of the vast biodiversity of amphibians is likely to uncover new this compound variants with enhanced therapeutic potential.

References

- 1. The Skin Secretion of the Amphibian Phyllomedusa nordestina: A Source of Antimicrobial and Antiprotozoal Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of two skin-derived dermaseptins and design of a TAT-fusion analogue with broad-spectrum antimicrobial activity and low cytotoxicity on healthy cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. Potential therapeutic use of this compound S4 from the frog Phyllomedusa sauvagii and its derivatives against bacterial pathogens in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. A Novel Antimicrobial Peptide, this compound-SS1, with Anti-Proliferative Activity, Isolated from the Skin Secretion of Phyllomedusa tarsius[v1] | Preprints.org [preprints.org]

- 12. Frontiers | The Amazonian kambô frog Phyllomedusa bicolor (Amphibia: Phyllomedusidae): Current knowledge on biology, phylogeography, toxinology, ethnopharmacology and medical aspects [frontiersin.org]

- 13. Antitumor and Angiostatic Activities of the Antimicrobial Peptide this compound B2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antitumor and angiostatic peptides from frog skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isolation of dermatoxin from frog skin, an antibacterial peptide encoded by a novel member of the this compound genes family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pure.qub.ac.uk [pure.qub.ac.uk]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. Two Novel this compound-Like Antimicrobial Peptides with Anticancer Activities from the Skin Secretion of Pachymedusa dacnicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antimicrobial Peptides in Frog Skin Secretions | Springer Nature Experiments [experiments.springernature.com]

- 23. Leptodactylus latrans Amphibian Skin Secretions as a Novel Source for the Isolation of Antibacterial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journalofherpetology [journal-of-herpetology.kglmeridian.com]

- 25. journalofherpetology [journal-of-herpetology.kglmeridian.com]

- 26. mountainlakesresearch.com [mountainlakesresearch.com]

- 27. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Evolutionary Significance of Dermaseptins in Frog Skin Secretions

Audience: Researchers, scientists, and drug development professionals.

Abstract: The skin secretions of Phyllomedusinae frogs are a potent cocktail of bioactive molecules, central to which is the dermaseptin superfamily of peptides.[1] These peptides represent a crucial component of the amphibian's innate immune system, providing a first line of defense against a wide array of pathogens.[2] This technical guide explores the evolutionary dynamics that have shaped this remarkable family of antimicrobial peptides (AMPs). We delve into the genetic mechanisms—gene duplication, focal hypermutation, and positive diversifying selection—that have generated a vast, gene-based combinatorial library of dermaseptins.[1][3] Furthermore, we detail their multifaceted mechanism of action, present quantitative data on their antimicrobial efficacy, outline key experimental protocols for their study, and provide visual representations of their biosynthesis, evolution, and function. Understanding the evolutionary trajectory of dermaseptins offers profound insights into natural host defense strategies and provides a robust framework for the rational design of novel antimicrobial therapeutics.

Introduction: The Amphibian Innate Immune System

Amphibians occupy diverse and often pathogen-rich environments, a challenge they meet with a highly effective innate immune system.[4][5] A primary component of this system is the secretion of a complex mixture of biologically active peptides from granular glands in the skin.[6][7] These secretions serve as a chemical shield against predation and microbial invasion.[2][8] Among the most significant of these defensive molecules is the this compound superfamily, a diverse group of peptides primarily found in hylid frogs of the Phyllomedusinae subfamily.[3][9] The evolutionary journey of these peptides provides a compelling case study in accelerated evolution, driven by the constant pressure of microbial pathogens.[1]

The this compound Superfamily: A Product of Accelerated Evolution

The immense diversity of the this compound superfamily is not random but the product of specific, highly efficient evolutionary mechanisms. This system has allowed frogs to rapidly adapt their chemical defenses to changing microbial threats.[3]

Genetic Architecture and Biosynthesis

Dermaseptins are not synthesized directly. They are encoded in the genome as precursor proteins, or prepro-peptides, which share a remarkably conserved architecture.[10][11] This precursor consists of:

-

A highly conserved N-terminal signal peptide (approx. 22 residues) that directs the protein into the secretory pathway.[3][10][12]

-

A classic Lys-Arg (K-R) prohormone processing signal.[10][11]

-

A single copy of the highly variable C-terminal mature peptide sequence.[3]

The genes encoding these precursors often feature a conserved "secretory cassette" exon, which encodes the signal peptide and a portion of the acidic propiece.[10][11][12] This modular genetic organization, separating the conserved secretory machinery from the variable functional domain, is key to the rapid evolution of the mature peptides.[12]

The Evolutionary Engine: Duplication, Hypermutation, and Selection

The generation of a vast peptide library from a common ancestral gene is driven by a powerful three-step evolutionary process:[1][3]

-

Gene Duplication: An ancestral this compound gene undergoes repeated duplications, creating multiple copies (paralogs) within the genome. This redundancy allows new copies to accumulate mutations without compromising the function of the original gene.

-

Focal Hypermutation: The duplicated gene copies, specifically in the region encoding the mature peptide, undergo a high rate of mutation. The regions encoding the signal peptide and acidic propiece remain highly conserved, preserving the essential processing and secretion functions.[1][3]

-

Positive (Diversifying) Selection: Natural selection then acts on this pool of mutated genes. Variants that confer a survival advantage—for instance, by providing enhanced activity against a prevalent local pathogen—are favored and become fixed in the population. This process is also known as diversifying selection, as it promotes the retention of a wide variety of peptide structures.[1][3]

Result: A Gene-Based Combinatorial Library

This evolutionary engine has resulted in what is described as a "gene-based combinatorial peptide library".[1][3] Different frog species, and even individuals within a species, possess a unique cocktail of this compound-family peptides.[1] This superfamily is broad, encompassing several distinct families based on sequence and structural similarities, including dermaseptins (sensu stricto), phylloseptins, plasticins, dermatoxins, phylloxins, and others.[1][3] This incredible diversity enhances the frog's ability to neutralize a broad spectrum of and often co-evolving pathogens.

Functional Significance: A Multifaceted Defense Arsenal

The evolutionary pressure on dermaseptins has selected for peptides with potent and broad-spectrum antimicrobial activity. They are generally cationic, containing multiple lysine residues, and adopt an amphipathic α-helical structure in the hydrophobic environment of a cell membrane.[9][13]

Mechanism of Action

The primary mode of action for most dermaseptins is the physical disruption of microbial cell membranes.[9][14] This process is typically initiated by the electrostatic attraction between the positively charged peptide and anionic components (like lipopolysaccharides or teichoic acids) of the microbial membrane.[14] Following this initial binding, the peptide inserts into the lipid bilayer, leading to permeabilization and cell death through several proposed models:[9][15][16]

-

Barrel-Stave Model: Peptides aggregate and insert into the membrane to form a transmembrane pore, with the hydrophobic surfaces facing the lipids and the hydrophilic surfaces lining the channel.[15]

-

Carpet Model: Peptides accumulate on the membrane surface, forming a "carpet" that disrupts the bilayer's curvature and integrity, leading to the formation of transient pores or the complete dissolution of the membrane (micellization).[16]

Some dermaseptins may also translocate across the membrane to interact with intracellular targets, potentially interfering with gene expression or other vital cellular processes.[9]

Spectrum of Activity

Dermaseptins exhibit a remarkably broad range of cytolytic activity. Their effectiveness has been demonstrated in vitro against a wide variety of pathogens:[9][17]

-

Bacteria: Both Gram-positive and Gram-negative species.[18]

-

Fungi: Including yeasts like Candida albicans and filamentous fungi such as Aspergillus fumigatus.[9]

-

Protozoa: Such as the parasites responsible for malaria.[9]

-

Viruses: Enveloped viruses can also be targeted.[9]

-

Cancer Cells: Many dermaseptins show selective cytotoxicity against tumor cell lines, likely due to differences in membrane composition (e.g., increased anionic phospholipids) compared to healthy mammalian cells.[14][17]

Quantitative Analysis of this compound Activity

The potency of this compound peptides is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism. The table below summarizes representative MIC data for various this compound family members.

| Peptide | Originating Species | Target Organism | MIC (μM) | Citation(s) |

| This compound S1 | Phyllomedusa sauvagii | Candida albicans (biofilm) | 100 | [9] |

| This compound B1 | Phyllomedusa bicolor | Aspergillus fumigatus | 3.1 - 30 | [9] |

| This compound B2 | Phyllomedusa bicolor | Aspergillus fumigatus | 3.1 - 30 | [9] |

| This compound S3 | Phyllomedusa sauvagii | Fungi (general) | Induces apoptosis | [9] |

| This compound S4 | Phyllomedusa sauvagii | Bacteria (general) | Weak activity | [19] |

| K4K20-S4 (analog) | Synthetic | Bacteria (general) | ~100x more potent than S4 | [19] |

| DS 01 | Phyllomedusa oreades | Gram-positive & Gram-negative bacteria, protozoa | In the μM range | [18] |

Methodologies in this compound Research

The study of dermaseptins involves a standardized set of biochemical and microbiological techniques.

Protocol: Peptide Isolation and Purification

This protocol outlines the general steps for obtaining pure peptides from frog skin secretions for characterization.[6][20]

-

Stimulation of Secretion: Anesthetize the frog. Stimulate peptide release from granular glands via mild electrical stimulation or injection of norepinephrine.[6]

-

Collection: Wash the secreted material from the dorsal skin with deionized water or a suitable buffer and collect the solution.

-

Initial Clean-up: Centrifuge the solution to remove debris. Lyophilize the supernatant to obtain a dry powder.

-

Partial Purification: Reconstitute the powder in 0.1% (v/v) trifluoroacetic acid (TFA). Apply the solution to a Sep-Pak C18 cartridge to bind the peptides and remove salts and other hydrophilic molecules. Elute the peptide fraction with a solvent like acetonitrile containing 0.1% TFA.[6][21]

-

High-Resolution Separation: Fractionate the partially purified sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18, C8, or C4 column, using a gradient of acetonitrile in 0.1% TFA.[6]

-

Peptide Identification: Collect individual peaks (fractions) and determine their molecular mass using MALDI-TOF or ESI Mass Spectrometry.

-

Structural Characterization: Determine the primary amino acid sequence of the purified peptide using automated Edman degradation.[6][20]

Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) of a purified peptide.[6][21]

-

Microorganism Preparation: Culture the target bacterium or fungus to the mid-logarithmic growth phase in a suitable broth medium (e.g., Mueller-Hinton for bacteria).

-

Inoculum Standardization: Dilute the microbial culture to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

-

Peptide Dilution Series: Prepare a two-fold serial dilution of the purified peptide in the appropriate broth medium in the wells of a 96-well microtiter plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include positive (microbes, no peptide) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

-

MIC Determination: The MIC is the lowest peptide concentration in which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density at 600-620 nm.[21]

Visualizing this compound Biology and Evolution

The following diagrams, rendered using the DOT language, illustrate key processes in this compound evolution and function.

Caption: Biosynthesis and processing pathway of a this compound peptide.

Caption: Evolutionary pathway for generating this compound diversity.

Caption: Experimental workflow for this compound isolation and characterization.

Caption: Proposed mechanism of action for this compound on bacterial membranes.

Conclusion and Future Directions

The this compound superfamily is a testament to the power of accelerated molecular evolution in shaping a potent innate defense system. The interplay of gene duplication, focal hypermutation, and diversifying selection has equipped Phyllomedusinae frogs with a dynamic and adaptable chemical arsenal, capable of combating a wide range of microbial threats.[1][3] This natural "combinatorial library" provides researchers and drug developers with a rich source of templates for novel therapeutic agents.[1] The broad-spectrum activity and membrane-disrupting mechanism of action make dermaseptins attractive candidates for combating antibiotic-resistant bacteria.[14][16] Future research should focus on detailed structure-activity relationship (SAR) studies to design synthetic analogs with enhanced potency and selectivity, minimizing toxicity to mammalian cells while maximizing antimicrobial efficacy.[19][22] By harnessing the evolutionary lessons learned from frog skin, we can pave the way for a new generation of antimicrobial drugs.

References

- 1. The this compound superfamily: a gene-based combinatorial library of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluating the Bioactivity of a Novel Antimicrobial and Anticancer Peptide, this compound-PS4(Der-PS4), from the Skin Secretion of Phyllomedusa sauvagii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kambonomad.com [kambonomad.com]

- 4. uol.de [uol.de]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Antimicrobial peptides in frog skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cris.technion.ac.il [cris.technion.ac.il]

- 9. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure, synthesis, and molecular cloning of dermaseptins B, a family of skin peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure of genes for dermaseptins B, antimicrobial peptides from frog skin. Exon 1-encoded prepropeptide is conserved in genes for peptides of highly different structures and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure, synthesis, and activity of this compound b, a novel vertebrate defensive peptide from frog skin: relationship with adenoregulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Novel Antimicrobial Peptide, this compound-SS1, with Anti-Proliferative Activity, Isolated from the Skin Secretion of Phyllomedusa tarsius [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 17. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Conformation-activity relationship of a novel peptide antibiotic: structural characterization of this compound DS 01 in media that mimic the membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationship study of antimicrobial this compound S4 showing the consequences of peptide oligomerization on selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antimicrobial Peptides in Frog Skin Secretions | Springer Nature Experiments [experiments.springernature.com]

- 21. jssm.umt.edu.my [jssm.umt.edu.my]

- 22. researchgate.net [researchgate.net]

initial characterization of Dermaseptin S4 antimicrobial spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of the antimicrobial spectrum of Dermaseptin S4, a potent antimicrobial peptide (AMP) originally isolated from the skin secretions of frogs from the Phyllomedusinae family.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the peptide's proposed mechanism of action.

Antimicrobial Activity

This compound S4 exhibits a broad spectrum of cytolytic activity against a variety of microorganisms, including bacteria, protozoa, yeasts, and filamentous fungi.[2][4][5] Its efficacy is generally attributed to its ability to interact with and disrupt microbial cell membranes.[2][6] The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits visible microbial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

Antibacterial Spectrum

This compound S4 and its derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2][7] The native this compound S4, however, has shown weaker antibacterial activity compared to some of its engineered analogs, which were designed to have reduced hemolytic activity and enhanced antimicrobial potency.[8] For instance, the derivative K4K20-S4 displays potent activity against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with MICs often in the low microgram per milliliter range.[2][7]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound S4 and its Derivatives against Bacteria

| Organism | Peptide | MIC (µg/mL) | Reference |

| Escherichia coli | K4K20-S4 | 1 - 16 | [2] |

| Escherichia coli | K4-S4(1-13) | ~30 (2x MIC) | [2] |

| Escherichia coli O157:H7 | K4K20S4 (P28) | 8 µM | [9] |

| Escherichia coli O157:H7 | Native this compound S4 | >32 µM | [9] |

| Pseudomonas aeruginosa | K4K20-S4 | 1 - 4 | [2] |

| Staphylococcus aureus | K4K20-S4 | 1 - 4 | [2] |

| Staphylococcus aureus | K4-S4(1-13) | ~15 (2x MIC) | [2] |

| Acinetobacter baumannii | K4K20S4 | 3.125 | [10] |

| Acinetobacter baumannii | Native this compound S4 | >12.5 | [10] |

| Acinetobacter baumannii | K4S4(1-16) | 6.25 | [10] |

Antifungal and Antiprotozoal Activity

This compound S4 and its analogs also exhibit activity against various fungi and protozoa.[2][4] Native this compound S4 displayed a MIC of 4.5 μM against Cryptococcus neoformans.[11] It has also shown potent effects against protozoa like Leishmania major.[8]

Table 2: Antifungal and Antiprotozoal Activity of this compound S4

| Organism | Peptide | Activity Metric | Concentration | Reference |

| Cryptococcus neoformans | This compound S4 | MIC | 4.5 µM | [11] |

| Leishmania major | This compound S4 | IC50 | 1.5 µM | [11] |

Cytotoxicity Profile